molecular formula C18H13N B3031371 4-(9H-fluoren-9-yl)pyridine CAS No. 2769-87-1

4-(9H-fluoren-9-yl)pyridine

Cat. No.: B3031371
CAS No.: 2769-87-1
M. Wt: 243.3 g/mol
InChI Key: QZQYNZZUBLVQAM-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-yl)pyridine is an organic compound with the molecular formula C18H13N. It consists of a pyridine ring substituted with a fluorenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(9H-fluoren-9-yl)pyridine involves the reaction of diphenyl(4-pyridyl)methanol with sulfuric acid in formic acid. The mixture is heated to 100°C for 15 minutes, then cooled to room temperature and poured into an aqueous sodium hydroxide solution, causing the product to precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(9H-fluoren-9-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)pyridine depends on its application. In organic electronics, its electroluminescent properties are due to the conjugated system of the fluorenyl and pyridine rings, which allows for efficient electron transport and light emission. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: A parent compound with similar structural features but lacking the pyridine ring.

    Fluorenone: An oxidized derivative of fluorene.

    Fluorenylidene derivatives: Compounds with similar fluorenyl groups but different substituents.

Uniqueness

4-(9H-fluoren-9-yl)pyridine is unique due to the presence of both the fluorenyl and pyridine rings, which confer distinct electronic and structural properties. This combination allows for diverse applications in various fields, distinguishing it from other fluorenyl or pyridine derivatives .

Properties

IUPAC Name

4-(9H-fluoren-9-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-9-11-19-12-10-13/h1-12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQYNZZUBLVQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372607
Record name 4-(9H-fluoren-9-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2769-87-1
Record name 4-(9H-fluoren-9-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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